molecular formula C18H15N3 B092349 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline CAS No. 16273-34-0

2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline

Cat. No.: B092349
CAS No.: 16273-34-0
M. Wt: 273.3 g/mol
InChI Key: SDMIRMPEUDBIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline is a complex heterocyclic compound that belongs to the family of quinoline derivatives. This compound is characterized by its unique fused ring structure, which includes an imidazole ring, an indole ring, and a quinoline ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the reaction of indole derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their ability to provide high purity products in a shorter time frame compared to traditional synthetic methods .

Chemical Reactions Analysis

Types of Reactions

2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways within cells. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis .

Properties

CAS No.

16273-34-0

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene

InChI

InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3

InChI Key

SDMIRMPEUDBIGW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5

Synonyms

2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline

Origin of Product

United States

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